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For Researchers, Scientists, and Drug Development Professionals

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand,
hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.
Dysregulation of the HGF/MET signaling pathway is implicated in the development and
progression of numerous cancers, making it a prime target for therapeutic intervention. This
guide provides an objective comparison of AMG-208, a selective small-molecule MET inhibitor,
with other notable MET inhibitors, supported by available preclinical and clinical data.

Mechanism of Action of MET Inhibitors

MET inhibitors can be broadly categorized into two main classes: small-molecule tyrosine
kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule TKIls, such as AMG-208,
crizotinib, and cabozantinib, typically target the ATP-binding pocket of the MET kinase domain,
thereby inhibiting its catalytic activity and downstream signaling. This blockade can be either
ligand-dependent or ligand-independent. Monoclonal antibodies, on the other hand, target
either the MET receptor or its ligand HGF, preventing receptor activation.

AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-
oncogene. It exerts its antineoplastic activity by inhibiting both ligand-dependent and
independent c-Met activation, which in turn can lead to the inhibition of cell growth in tumors
that overexpress c-Met.
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The MET Signaling Pathway

Upon binding of HGF, the MET receptor dimerizes and autophosphorylates key tyrosine
residues in its intracellular kinase domain. These phosphorylated residues serve as docking

sites for various downstream signaling molecules, leading to the activation of several key
pathways that drive cancer progression.

Diagram of the MET Signaling Pathway
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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